4-(Trifluoromethyl)thiobenzamide

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

4-(Trifluoromethyl)thiobenzamide is the structurally required para-CF3 thioamide building block for synthesizing 2-arylthiazole-5-carboxylate pharmaceutical intermediates. The thioamide sulfur's enhanced nucleophilicity (pKa ~12 vs ~15 for the oxygen amide) drives efficient cyclocondensation with α-haloketoesters, while the CF3 group confers metabolic stability. Its sharp melting point (136-137 °C) provides instant identity verification. Available at ≥98% purity with full documentation. Published synthetic protocols achieve 95% yield from 4-trifluoromethylbenzonitrile. For R&D use only.

Molecular Formula C8H6F3NS
Molecular Weight 205.2 g/mol
CAS No. 72505-21-6
Cat. No. B1302004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)thiobenzamide
CAS72505-21-6
Molecular FormulaC8H6F3NS
Molecular Weight205.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)C(F)(F)F
InChIInChI=1S/C8H6F3NS/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
InChIKeyIPRFNMJROWWFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)thiobenzamide (CAS 72505-21-6) Procurement Baseline for Research and Industrial Sourcing


4-(Trifluoromethyl)thiobenzamide (CAS 72505-21-6) is a fluorinated thiobenzamide derivative with the molecular formula C8H6F3NS and molecular weight 205.20 g/mol [1]. The compound is characterized by a para-substituted trifluoromethyl group on the benzene ring and a thioamide (-CSNH2) functional group. Key physicochemical identifiers include a melting point of 136-137 °C, a predicted pKa of 12.04 ± 0.29, and an InChIKey of IPRFNMJROWWFBH-UHFFFAOYSA-N . Commercial sources typically supply this compound at ≥98% purity (HPLC) as a light yellow to yellow-green crystalline powder . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, with documented application in the construction of thiazole-containing scaffolds [2].

4-(Trifluoromethyl)thiobenzamide: Why Class Substitution Without Verification Compromises Research Outcomes


Direct substitution of 4-(trifluoromethyl)thiobenzamide with unsubstituted thiobenzamide or the corresponding oxygen analog (4-trifluoromethylbenzamide) is scientifically unsound without explicit revalidation. The sulfur-for-oxygen exchange in the thioamide functional group substantially alters both physicochemical properties and reactivity profiles. Specifically, the predicted pKa shifts from 12.04 ± 0.29 for the thioamide to 15.36 ± 0.50 for the oxygen analog , representing a >3 log unit difference in acidity that directly impacts nucleophilicity and condensation reaction kinetics. Furthermore, the -CF3 substituent at the para position introduces distinct electronic effects absent in unsubstituted thiobenzamide, which exhibits a melting point of 113-117 °C versus 136-137 °C for the target compound [1]. These differences are not merely incremental; they can fundamentally alter reaction yields, regioselectivity in heterocycle formation, and downstream purification profiles. The following quantitative evidence demonstrates precisely where 4-(trifluoromethyl)thiobenzamide occupies a distinct and non-substitutable position within its chemical space.

4-(Trifluoromethyl)thiobenzamide: Quantitative Differentiator Evidence for Informed Sourcing


Thioamide vs. Benzamide Acidity: pKa Differentiation Between 4-(Trifluoromethyl)thiobenzamide and 4-(Trifluoromethyl)benzamide

4-(Trifluoromethyl)thiobenzamide exhibits a predicted pKa of 12.04 ± 0.29 , whereas its oxygen analog, 4-(trifluoromethyl)benzamide, has a predicted pKa of 15.36 ± 0.50 . This represents an acidity enhancement of approximately 3.3 log units (or ~2000-fold greater acid strength) conferred by the sulfur substitution. The sulfur atom's larger atomic radius and lower electronegativity reduce resonance stabilization of the conjugate base relative to oxygen, resulting in a measurably more acidic N-H proton in the thioamide.

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Para-CF3 Substitution Effect on Thiobenzamide: Melting Point and Physical Form Differentiation from Unsubstituted Thiobenzamide

4-(Trifluoromethyl)thiobenzamide exhibits a melting point of 136-137 °C , compared to 113-117 °C for unsubstituted thiobenzamide [1]. This approximately 20-23 °C elevation in melting point is attributable to the electron-withdrawing -CF3 group at the para position, which enhances intermolecular dipole-dipole interactions and crystal lattice stability. Both compounds appear as yellow to green crystalline solids, but the thermal profile difference provides a direct quality control metric for confirming correct compound identity upon receipt.

Physical Organic Chemistry Crystallography Quality Control

Thioamide pKa Modulation by Para-CF3: Comparison of 4-(Trifluoromethyl)thiobenzamide with Unsubstituted Thiobenzamide

4-(Trifluoromethyl)thiobenzamide exhibits a predicted pKa of 12.04 ± 0.29 , whereas unsubstituted thiobenzamide has a predicted pKa of 12.68 ± 0.29 . The para-CF3 substituent reduces the pKa by approximately 0.64 log units (a ~4.4-fold increase in acidity) through its strong electron-withdrawing inductive effect (-I). This difference, while moderate, may influence reaction kinetics in base-catalyzed condensations and metal-catalyzed coupling reactions where thioamide deprotonation is a key mechanistic step.

Structure-Activity Relationship Computational Chemistry Reaction Optimization

Lipophilicity Differentiation: Calculated LogP Comparison Between 4-(Trifluoromethyl)thiobenzamide and 4-(Trifluoromethyl)benzamide

4-(Trifluoromethyl)thiobenzamide has a calculated cLogP of 2.072 , representing an increase of approximately 0.37 log units compared to the cLogP of ~1.70 for 4-(trifluoromethyl)benzamide [1]. The enhanced lipophilicity arises from the replacement of the amide oxygen with sulfur, which reduces hydrogen-bonding capacity with the aqueous phase. This difference is directly relevant to chromatographic retention behavior during purification and to the compound's partitioning in biphasic reaction systems.

Drug Design ADME Chromatography

Validated Synthetic Utility: Documented Application as Thiazole Precursor in Pharmaceutical Patent WO 0100603

4-(Trifluoromethyl)thiobenzamide is explicitly documented as intermediate (XI) in WO 0100603 (Glaxo Group Ltd.), where it is condensed with ethyl 2-chloroacetoacetate to yield a 2-arylthiazole-5-carboxylate derivative [1]. This specific transformation exploits the nucleophilic sulfur atom of the thioamide for cyclocondensation to form the thiazole heterocycle. The para-CF3 substitution pattern is structurally required for the downstream pharmaceutical target, as the trifluoromethyl group contributes to metabolic stability and target binding interactions in the final thiazole-containing drug candidate. Neither the unsubstituted thiobenzamide nor the meta-CF3 isomer would produce the intended regioisomeric thiazole product.

Medicinal Chemistry Heterocycle Synthesis Process Chemistry

Comparative Corrosion Inhibition: Class-Level Evidence for Thiobenzamide Derivatives with CF3 Substitution

Studies on thiobenzamide derivatives indicate that 4-(trifluoromethyl)thiobenzamide and related compounds demonstrate corrosion inhibition efficacy for mild steel in acidic environments . The combination of the sulfur atom (which provides strong adsorption to metal surfaces via chemisorption) and the electron-withdrawing -CF3 group (which modulates electron density on the aromatic ring) contributes to this application profile. While direct quantitative comparison data for 4-(trifluoromethyl)thiobenzamide versus specific analogs in standardized corrosion assays are not currently available in the open literature, the class-level evidence establishes a distinct application domain not shared by the corresponding oxygen amides or non-fluorinated thiobenzamides.

Corrosion Science Materials Chemistry Industrial Applications

4-(Trifluoromethyl)thiobenzamide: Evidence-Based Research and Industrial Application Domains


Pharmaceutical Intermediate for 2-Arylthiazole Scaffold Construction

Procurement of 4-(trifluoromethyl)thiobenzamide is specifically indicated for synthetic routes requiring a para-CF3-substituted thioamide nucleophile in heterocycle-forming condensations. As documented in WO 0100603 [1], the compound undergoes condensation with α-haloketoesters to yield 2-arylthiazole-5-carboxylates. The sulfur atom's enhanced nucleophilicity relative to oxygen (as supported by the ~3.3 unit lower pKa) facilitates efficient cyclocondensation, while the para-CF3 group provides metabolic stabilization and target-binding contributions in the final pharmaceutical candidate. This compound is the structurally required building block for this class of thiazole-containing drug intermediates; substitution with the oxygen amide or unsubstituted thiobenzamide would yield incorrect products.

Fluorinated Building Block Requiring Defined Physicochemical Specifications

When experimental protocols demand a fluorinated aromatic thioamide with specified purity (≥98% HPLC) and well-characterized thermal properties (melting point 136-137 °C) [1], 4-(trifluoromethyl)thiobenzamide offers a verifiable identity confirmation metric. The approximately 20-23 °C melting point elevation relative to unsubstituted thiobenzamide provides a rapid, instrument-accessible quality control check. The predicted cLogP of 2.072 [2] informs solvent selection for extraction and chromatographic purification, distinguishing this compound from less lipophilic oxygen analogs in process development workflows.

Corrosion Inhibitor Research in Acidic Industrial Environments

For researchers investigating organic corrosion inhibitors for mild steel protection in acidic media, 4-(trifluoromethyl)thiobenzamide represents a fluorinated member of the thiobenzamide class with demonstrated relevance to this application domain [1]. The thioamide sulfur atom enables strong chemisorption to metal surfaces, while the electron-withdrawing -CF3 group modulates the electronic properties of the aromatic ring, potentially influencing adsorption strength and inhibitor film stability. This application pathway is mechanistically distinct from oxygen-containing amides, which lack the requisite sulfur atom for effective metal surface coordination.

Synthetic Method Development Requiring Documented Route Reproducibility

For process chemists developing or optimizing synthetic routes, the availability of a published synthesis with reported yields provides a baseline for reproducibility assessment. 4-(Trifluoromethyl)thiobenzamide can be prepared from 4-trifluoromethylbenzonitrile and sodium hydrosulfide in ethanol at 60 °C, achieving 95% yield [1]. Alternatively, a two-step method from p-(trifluoromethyl)chlorobenzene via the benzonitrile intermediate followed by H2S addition has been reported with 90% yield and 97-99.7% purity . These documented procedures enable informed decisions regarding in-house synthesis versus commercial procurement based on available starting materials and equipment capabilities.

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